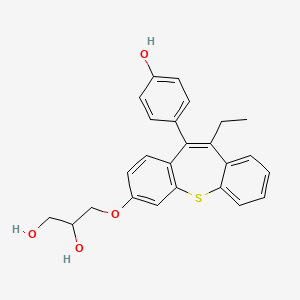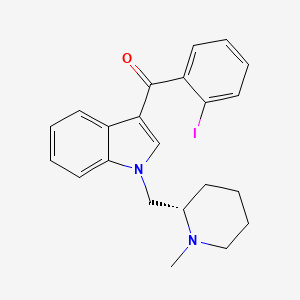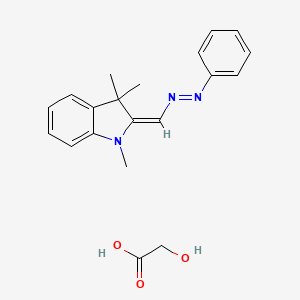
6-(4-(4-(4-Fluorophenyl)-1-piperazinyl)-1-hydroxybutyl)-3-methyl-2(3H)-benzoxazolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-(4-(4-Fluorophenyl)-1-piperazinyl)-1-hydroxybutyl)-3-methyl-2(3H)-benzoxazolone is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, and a benzoxazolone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(4-(4-Fluorophenyl)-1-piperazinyl)-1-hydroxybutyl)-3-methyl-2(3H)-benzoxazolone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazolone core, followed by the introduction of the piperazine ring and the fluorophenyl group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound.
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
6-(4-(4-(4-Fluorophenyl)-1-piperazinyl)-1-hydroxybutyl)-3-methyl-2(3H)-benzoxazolone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 6-(4-(4-(4-Fluorophenyl)-1-piperazinyl)-1-hydroxybutyl)-3-methyl-2(3H)-benzoxazolone involves its interaction with specific molecular targets and pathways. The fluorophenyl group and piperazine ring play crucial roles in binding to target proteins or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of neurotransmitter release.
類似化合物との比較
Similar Compounds
- 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-n-methylsulfonyl)amino]pyrimidine-5-yl-methanol
- 2-{3-[4-(4-Fluorophenyl)-3,6-Dihydro-1(2h)-Pyridinyl]Propyl}-8-Methyl-4(3h)-Quinazolinone
Uniqueness
Compared to similar compounds, 6-(4-(4-(4-Fluorophenyl)-1-piperazinyl)-1-hydroxybutyl)-3-methyl-2(3H)-benzoxazolone stands out due to its unique combination of structural features, which contribute to its diverse chemical reactivity and potential applications. The presence of the benzoxazolone core, in particular, imparts distinct biological activities and chemical properties that are not observed in other related compounds.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
124673-99-0 |
|---|---|
分子式 |
C22H26FN3O3 |
分子量 |
399.5 g/mol |
IUPAC名 |
6-[4-[4-(4-fluorophenyl)piperazin-1-yl]-1-hydroxybutyl]-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C22H26FN3O3/c1-24-19-9-4-16(15-21(19)29-22(24)28)20(27)3-2-10-25-11-13-26(14-12-25)18-7-5-17(23)6-8-18/h4-9,15,20,27H,2-3,10-14H2,1H3 |
InChIキー |
WTAYUNRBHUKMGX-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)C(CCCN3CCN(CC3)C4=CC=C(C=C4)F)O)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


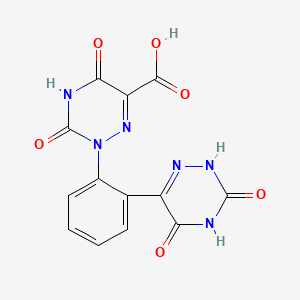

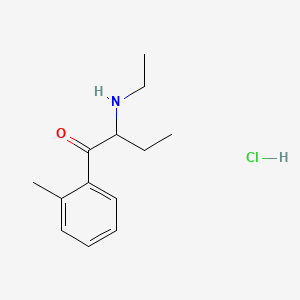
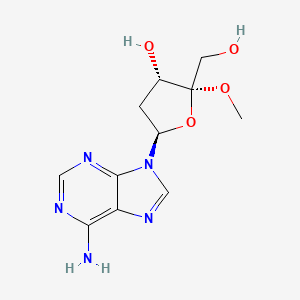

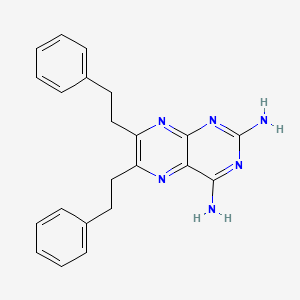

![1,5-Naphthalenedisulfonic acid, 2-[[8-[[[[3-[(2-chloroethyl)sulfonyl]phenyl]amino]carbonyl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12786878.png)
![[4-Acetyloxy-5-methoxy-2-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)phenyl] acetate](/img/structure/B12786885.png)
